An In-depth Technical Guide to 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile (CAS 60510-14-7)
An In-depth Technical Guide to 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile (CAS 60510-14-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Versatile Building Block for Advanced Materials
2,4,6-Tribromobenzene-1,3,5-tricarbonitrile is a highly functionalized aromatic compound that has emerged as a significant building block in the field of materials science, particularly in the rational design and synthesis of Covalent Organic Frameworks (COFs). Its unique combination of a rigid benzene core, three electrophilic carbon atoms ortho to the bromine substituents, and three nitrile functionalities offers a trifecta of properties that make it an attractive precursor for creating highly ordered, porous materials. The strategic placement of three bromine atoms not only influences the electronic properties of the benzene ring but also provides reactive sites for nucleophilic aromatic substitution, enabling the construction of robust and chemically diverse frameworks. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this intriguing molecule, with a focus on its role in the development of advanced materials.
Physicochemical Properties
2,4,6-Tribromobenzene-1,3,5-tricarbonitrile is a solid at room temperature. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 60510-14-7 | [1][2] |
| Molecular Formula | C₉Br₃N₃ | [1] |
| Molecular Weight | 389.83 g/mol | [1][2] |
| IUPAC Name | 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile | [2] |
| Canonical SMILES | N#CC1=C(Br)C(C#N)=C(Br)C(C#N)=C1Br | [2] |
| Purity | Typically ≥95% | [2] |
| Appearance | Solid | - |
| Solubility | Expected to be soluble in organic solvents. | - |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Synthesis of 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile
A plausible and established method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction .[3][4] This reaction involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide.[3][5] For the synthesis of 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile, the logical precursor would be 2,4,6-tribromo-1,3,5-triaminobenzene.
Conceptual Synthesis Workflow
Figure 1: Conceptual workflow for the synthesis of 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile via a Sandmeyer reaction.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established Sandmeyer reactions and should be adapted and optimized for the specific substrate.
Step 1: Diazotization of 2,4,6-Tribromo-1,3,5-triaminobenzene
-
Suspend one equivalent of 2,4,6-tribromo-1,3,5-triaminobenzene in a suitable aqueous acid (e.g., hydrobromic acid).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (3.3 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the tris(diazonium) salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (at least 3 equivalents) in a suitable solvent.
-
Cool the copper(I) cyanide mixture to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. The addition is often accompanied by the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete reaction, monitoring the cessation of gas evolution.
Step 3: Work-up and Purification
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
Due to the high symmetry of the molecule (D₃h point group), the spectroscopic data for 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile is expected to be relatively simple.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: Due to the symmetry, only two signals are expected in the proton-decoupled ¹³C NMR spectrum: one for the three equivalent aromatic carbons bearing a bromine atom and another for the three equivalent aromatic carbons bearing a nitrile group. The carbon attached to the electron-withdrawing nitrile group will appear downfield, while the carbon attached to the bromine will be upfield. A third, lower intensity signal for the nitrile carbon itself would also be expected.
-
¹H NMR: As there are no protons directly attached to the benzene ring, a standard ¹H NMR spectrum will not show any signals for the core aromatic structure.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic vibrations of the nitrile group and the carbon-bromine bonds.
-
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2240-2220 cm⁻¹.[6]
-
C-Br Stretch: Absorptions corresponding to the C-Br stretching vibrations are expected in the fingerprint region, typically between 600 and 500 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern due to the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[7] This will result in a cluster of molecular ion peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio, which is a clear indicator of the number of bromine atoms in the molecule.[7]
Reactivity and Applications
The primary utility of 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile lies in its role as a versatile building block for the synthesis of Covalent Organic Frameworks (COFs).[2]
Nucleophilic Aromatic Substitution (SNAr)
The bromine atoms on the electron-deficient benzene ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the formation of robust covalent bonds with various nucleophilic linkers, leading to the construction of highly stable and porous COFs.
Figure 2: General scheme for the synthesis of COFs from 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile via nucleophilic aromatic substitution.
The nitrile groups can also participate in reactions, for example, they can be hydrolyzed to carboxylic acids or reduced to amines, offering further opportunities for post-synthetic modification of the resulting materials.
Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with ordered structures and high surface areas.[8][9] The use of 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile as a building block allows for the synthesis of COFs with tailored properties for applications in:
-
Gas storage and separation: The porous nature of the COFs can be exploited for the selective adsorption and storage of gases.
-
Catalysis: The framework can be functionalized with catalytic sites.
-
Sensing: The electronic properties of the COFs can be modulated for the detection of specific analytes.
-
Drug delivery: The pores can be used to encapsulate and release drug molecules in a controlled manner.
For instance, the reaction of 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile with aromatic diamines can lead to the formation of imine-linked or other nitrogen-containing COFs, which are known for their high stability.
Safety, Handling, and Disposal
As a polyhalogenated aromatic compound, 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile should be handled with care, following standard laboratory safety procedures.
Hazard Identification
Based on information for similar compounds, the following hazards may be associated with this chemical:
-
Harmful if swallowed. [2]
-
Causes skin irritation. [2]
-
Causes serious eye irritation. [2]
-
May cause respiratory irritation. [2]
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Incineration at high temperatures is a common method for the disposal of halogenated organic compounds to prevent the formation of toxic byproducts like dioxins and furans.[5]
Conclusion
2,4,6-Tribromobenzene-1,3,5-tricarbonitrile is a valuable and versatile building block with significant potential in the field of materials science. Its well-defined structure and predictable reactivity make it an ideal candidate for the bottom-up synthesis of highly ordered and functional materials like Covalent Organic Frameworks. Further research into the synthesis, functionalization, and application of this molecule is likely to lead to the development of new materials with advanced properties for a wide range of technological applications.
References
-
An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. (2023, February 15). DTIC. Retrieved from [Link]
-
Synthesis of 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde for access to a novel hexa-substituted benzene species. (n.d.). American Chemical Society. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Benzene, 1,3,5-tribromo-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). YouTube. Retrieved from [Link]
- Synthesis method of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine. (n.d.). Google Patents.
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). Madridge Publishers. Retrieved from [Link]
-
1,2,4-Tribromobenzene. (n.d.). PubChem. Retrieved from [Link]
-
sym.-TRIBROMOBENZENE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Benzenamine, 2,4,6-tribromo-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Covalent Organic Frameworks—Organic Chemistry Beyond the Molecule. (2017, September 19). MDPI. Retrieved from [Link]
-
IR spectrum of benzonitrile in the range 500–4000 c m − 1 . (n.d.). ResearchGate. Retrieved from [Link]
-
Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. Retrieved from [Link]
-
Chemically Robust Covalent Organic Frameworks: Progress and Perspective. (n.d.). eScholarship.org. Retrieved from [Link]
-
Synthesis of covalent organic frameworks using sustainable solvents and machine learning. (2021, October 8). KAUST Repository. Retrieved from [Link]
Sources
- 1. 60510-14-7|2,4,6-Tribromobenzene-1,3,5-tricarbonitrile|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. escholarship.org [escholarship.org]
- 9. DSpace [repository.kaust.edu.sa]
